molecular formula C10H11BrO B13472600 3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran CAS No. 78739-86-3

3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B13472600
CAS No.: 78739-86-3
M. Wt: 227.10 g/mol
InChI Key: MKNLENXLMBLUQS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the benzofuran ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-2,3-dihydro-1-benzofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromomethyl and a methyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

78739-86-3

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

3-(bromomethyl)-3-methyl-2H-1-benzofuran

InChI

InChI=1S/C10H11BrO/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3

InChI Key

MKNLENXLMBLUQS-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC=CC=C21)CBr

Origin of Product

United States

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